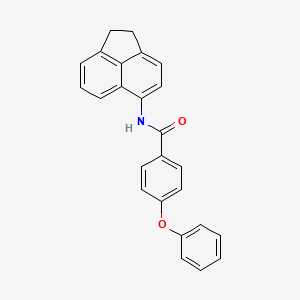

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO2/c27-25(19-11-14-21(15-12-19)28-20-6-2-1-3-7-20)26-23-16-13-18-10-9-17-5-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKNMICHFKTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-bromoacetylacenaphthene.

Intermediate Formation: The 5-bromoacetylacenaphthene is then reacted with phenoxybenzamide under reflux conditions using ethanol as the solvent.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cellular processes. For example, its antitumor activity may be attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations

The target compound differs from close analogs primarily in the substituent on the benzamide ring. Key comparisons include:

- Phenoxy vs.

- Electron-Withdrawing vs.

Thiazol-2-amine Derivatives

Compounds 3c–3h () share the dihydroacenaphthylene core but replace the benzamide with a thiazol-2-amine scaffold:

| Compound Name | Substituent | Melting Point (°C) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|

| 3c (Ethoxyphenyl) | 4-Ethoxyphenyl | 194.3–197.0 | 64.4 | 99.3 |

| 3d (Methoxyphenyl) | 4-Methoxyphenyl | 185.4–188.6 | 52.4 | 99.6 |

| 3g (Benzoic acid) | Benzoic acid | 323.1–325.6 | 73.6 | 99.0 |

- Polar vs. Nonpolar Substituents: The benzoic acid derivative (3g) exhibits the highest melting point (323.1–325.6°C), likely due to hydrogen bonding, whereas ethoxy/methoxy groups reduce melting points .

- Yield Trends : Bulky substituents (e.g., 3,5-dichlorophenyl in 3e) correlate with lower yields (54.9%), while electron-withdrawing groups (e.g., 4-chlorophenyl in 3f) improve purity (99.5%) .

Other Structural Analogs

Pesticide-related benzamides (), such as etobenzanid and diflufenican, share a benzamide backbone but feature distinct substituents (e.g., dichlorophenyl, trifluoromethyl groups). These compounds highlight the structural versatility of benzamides but are pharmacologically distinct from the target compound .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide is a notable compound within the acenaphthene derivative family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Biological Properties

The compound exhibits a range of biological activities, primarily focusing on:

- Antitumor Activity : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Research indicates potential efficacy against certain bacterial and fungal strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Cell Cycle Interference : It disrupts the normal cell cycle progression in cancer cells, leading to growth inhibition.

- Apoptotic Induction : The compound triggers apoptotic pathways, promoting programmed cell death in malignant cells.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and microbial resistance.

Antitumor Activity

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

These results suggest that the compound's antitumor properties are significant and warrant further investigation.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Case Studies

A recent study published in a peer-reviewed journal focused on the antitumor effects of this compound in xenograft models. The study reported:

- Xenograft Tumor Size Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Survival Rate Improvement : Treated mice had improved survival rates, suggesting a potential for clinical application in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide derivatives?

- Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation, hydrolysis, and condensation. For example, derivatives are synthesized via coupling of substituted benzoyl chlorides with amine-functionalized dihydroacenaphthylene precursors under reflux conditions. Purification often employs column chromatography, and intermediates are characterized using H/C NMR and mass spectrometry (MS) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry (e.g., [α] values for chiral centers) .

- Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., m/z 538.3 [M+H]) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for biological assays) .

Q. How are in vitro biological activities initially screened for this compound?

- Methodological Answer: Anti-proliferative activity is evaluated using cell lines like HepG2 (liver cancer) via MTT assays. IC values are calculated (e.g., 8.42 µM for anti-hepatoma activity) and compared to positive controls (e.g., sorafenib) . Receptor-binding assays, such as [S]GTPγS binding for κ-opioid antagonism, are used for target-specific activity .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

- Methodological Answer: Substituents on the benzamide or dihydroacenaphthylene moieties significantly impact potency. For example:

- Electron-withdrawing groups (e.g., -Cl, -Br) on the benzamide enhance receptor binding affinity .

- Methylsulfonyl groups on the piperidine ring improve anti-cancer activity (IC reduced by 40% compared to non-sulfonylated analogs) .

- Systematic SAR requires iterative synthesis, activity testing, and molecular docking to map critical interactions .

Q. What computational strategies are used to predict target interactions?

- Methodological Answer:

- Molecular Docking (Surflex-Dock 2.1) : To model ligand-receptor binding poses (e.g., κ-opioid receptor) and calculate binding energies .

- Density Functional Theory (DFT) : To optimize geometries and predict electronic properties influencing reactivity .

- MD Simulations (SYBYL-X 2.0) : For assessing stability of ligand-receptor complexes over time .

Q. How are contradictions in biological data resolved (e.g., variable IC values across studies)?

- Methodological Answer: Contradictions arise from assay conditions (e.g., cell passage number, serum concentration) or compound purity. Mitigation strategies include:

- Standardized Protocols : Repeating assays with identical cell lines/serum batches .

- Orthogonal Assays : Cross-validating results using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?

- Methodological Answer:

- Rodent Xenografts : For anti-cancer efficacy (e.g., HepG2 tumors in nude mice) .

- Metabolic Stability Assays : Liver microsomes to assess CYP450-mediated degradation.

- Toxicokinetics : Plasma half-life (), C, and AUC measurements via LC-MS/MS .

Q. How can reaction yields be optimized in large-scale synthesis?

- Methodological Answer:

- Factorial Design : To identify critical variables (e.g., temperature, catalyst loading) .

- Flow Chemistry : For improved heat/mass transfer in exothermic reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours for coupling steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.